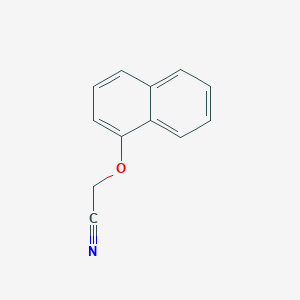

2-(Naphthalen-1-yloxy)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-yloxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUBGVLFZJFONA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 2 Naphthalen 1 Yloxy Acetonitrile and Its Analogs

Transformations Involving the Nitrile Moiety

The nitrile group (C≡N) in 2-(naphthalen-1-yloxy)acetonitrile is a primary site for a variety of chemical transformations, enabling the synthesis of diverse derivatives.

Reduction Reactions to Amine Derivatives

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. For this compound, this conversion yields 2-(naphthalen-1-yloxy)ethanamine, a valuable building block for more complex molecules. Various reducing agents can be employed for this purpose.

A range of nitriles can be effectively reduced to primary amines using ammonia (B1221849) borane (B79455) under thermal conditions without the need for a catalyst. organic-chemistry.org This method is noted for being environmentally benign. Another approach involves the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which successfully reduces a wide array of both aliphatic and aromatic nitriles. organic-chemistry.org For instance, the electrochemical reduction of acetonitrile (B52724) to ethylamine (B1201723) has been demonstrated with high selectivity using copper nanoparticles as a catalyst. nih.gov This method achieves a Faradaic efficiency of approximately 96% for ethylamine. nih.gov

Table 1: Reagents for Nitrile Reduction

| Reagent/System | Description |

| Ammonia borane | Reduces nitriles to primary amines under thermal conditions without a catalyst. organic-chemistry.org |

| Diisopropylaminoborane/LiBH4 | Catalytic system for the reduction of aliphatic and aromatic nitriles. organic-chemistry.org |

| Copper nanoparticles | Electrocatalyst for the selective reduction of acetonitrile to ethylamine. nih.gov |

Hydrolysis Pathways

The nitrile group can undergo hydrolysis to produce carboxylic acids or amides. For instance, the hydrolysis of 2'-acetonaphthone can yield 2-naphthylacetic acid. google.comjustia.comgoogle.com This process is typically carried out under normal or elevated pressure. google.com The resulting 2-naphthylacetic acid can be liberated from its salt by treatment with an acid such as hydrochloric acid or sulfuric acid. google.comjustia.com

Cyclization and Heterocycle Annulation Reactions

The nitrile functionality of this compound and its analogs is a key participant in cyclization reactions to form various heterocyclic systems. These reactions are crucial for the synthesis of compounds with potential biological activities.

One common pathway involves the reaction of nitrile-containing compounds with other reagents to form fused heterocyclic systems. For example, s-triazolo[3,4-b]-1,3,4-thiadiazines and s-triazolo[3,4-b]-1,3,4-thiadiazoles can be synthesized from 4-amino-5-substituted-3-mercapto-s-triazoles and α-haloketones or acids. nih.gov Similarly, thiazolo[3,2-b]-s-triazoles can be prepared through the alkylation of s-triazole-3-thiol with compounds like phenacyl halides. nih.gov The interaction of 5-methyl-1H-s-triazole-3-thiol with cyano compounds in refluxing acetic acid in the presence of sulfuric acid also leads to the formation of thiazolo[3,2-b]-s-triazoles. nih.gov

Modifications and Functionalization of the Naphthalen-1-yloxy Core

The naphthalene (B1677914) ring system of this compound is amenable to various modifications, allowing for the introduction of different functional groups to modulate the molecule's properties.

One example of such modification is the synthesis of (1-bromonaphthalen-2-yl)acetonitrile, which serves as a starting material for further reactions like the Suzuki cross-coupling. nih.gov This highlights the potential to introduce substituents onto the naphthalene core, thereby creating a library of analogs with diverse electronic and steric properties.

Synthesis of Complex Naphthyloxy-Containing Architectures

The derivatization of this compound can lead to the formation of intricate molecular architectures incorporating the naphthyloxy moiety.

Formation of Triazole Derivatives (e.g., [4-(4-Methoxy-phenyl)-5-(naphthalen-1-yloxymethyl)-4H-Current time information in Bangalore, IN.raco.catresearchgate.nettriazol-3-ylsulfanyl]-acetonitrile)

The synthesis of triazole derivatives is a significant area of research due to their wide range of applications. The formation of complex triazoles from naphthyloxy precursors involves multi-step synthetic sequences.

The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various routes. One common method involves the reaction of an ester with thiosemicarbazide (B42300) followed by cyclization using a base like sodium hydroxide (B78521). researchgate.net Another approach is the S-alkylation of a triazole-thiol. For instance, 2-((4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one was synthesized via an S-alkylation reaction of 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. researchgate.net

The synthesis of 2-(5-methyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio)acetamides has also been reported, highlighting the versatility of the 1,2,4-triazole scaffold in incorporating various substituents. ujmm.org.ua These syntheses often involve the initial formation of a 4-(para-methoxyphenyl)-5-methyl-1,2,4-triazole-3-thiol intermediate. ujmm.org.ua

Table 2: Synthetic Routes to Triazole Derivatives

| Starting Material | Reagents | Product Type |

| Ester | Thiosemicarbazide, NaOH | 1,2,4-Triazole derivative researchgate.net |

| 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Alkyl halide | S-alkylated 1,2,4-triazole researchgate.net |

| 4-(para-methoxyphenyl)-5-methyl-1,2,4-triazole-3-thiol | --- | 2-(5-methyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio)acetamides ujmm.org.ua |

Construction of Oxadiazole Derivatives (e.g., 5-[(Naphthalen-1/2-yloxy)methyl]-1,3,4-oxadiazoles)

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from precursors related to naphthalenyloxy acetonitrile is a well-established area of research. These heterocyclic compounds are of interest due to their diverse biological activities. The general synthetic pathway often begins with a naphthalenyloxy acetic acid derivative, which is a close analog of this compound following hydrolysis.

A common strategy involves a multi-step synthesis starting from α- or β-naphthol. derpharmachemica.com The key intermediate, ethyl (naphthalen-1/2-yloxy)acetate, is prepared by reacting the corresponding naphthol with ethyl chloroacetate (B1199739). derpharmachemica.com This ester then undergoes hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to form 2-(naphthalen-1/2-yloxy)acetohydrazide. derpharmachemica.com This hydrazide is a crucial precursor for the oxadiazole ring.

One method to form the oxadiazole ring is through reaction with carbon disulfide in an alcoholic potassium hydroxide solution, followed by cyclization, to yield 5-(α/β-Naphthoxy-methyl)-1,3,4-oxadiazole-2-thiols. derpharmachemica.com These thiols can be further reacted with α-haloketones to produce a variety of substituted 1,3,4-oxadiazole derivatives. derpharmachemica.com

Another approach involves the cyclization of acylthiosemicarbazides. For instance, 5-((naphthalen-2-yloxy) methyl)-N-phenyl-1,3,4-oxadiazol-2-amine was synthesized through the cyclization of 2-[(naphthalen-2-yloxy)acetyl]-N-phenylhydrazine carboxamide in the presence of sodium hydroxide and iodine in potassium iodide. nih.govjchemrev.com This method highlights the versatility of the naphthalenyloxy acetohydrazide intermediate in generating diverse oxadiazole structures.

The following table summarizes a typical synthetic route for 1,3,4-oxadiazole derivatives starting from naphthol.

| Step | Starting Material | Reagents | Product | Yield |

| 1 | α/β-Naphthol | Ethyl chloroacetate, K₂CO₃, Acetone (B3395972) | Ethyl (naphthalen-1/2-yloxy)acetate | Excellent derpharmachemica.com |

| 2 | Ethyl (naphthalen-1/2-yloxy)acetate | Hydrazine hydrate | 2-(Naphthalen-1/2-yloxy)acetohydrazide | - |

| 3 | 2-(Naphthalen-1/2-yloxy)acetohydrazide | CS₂, KOH, then HCl | 5-[(Naphthalen-1/2-yloxy)methyl]-1,3,4-oxadiazole-2-thiol | 88-90% derpharmachemica.com |

| 4 | 5-[(Naphthalen-1-yloxy)methyl]-1,3,4-oxadiazole-2-thiol | 1-bromobutan-2-one, Triethylamine, Acetone | 1-({5-[(Naphthalen-1-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butan-2-one | 77% derpharmachemica.com |

Development of Propenyl Derivatives (e.g., Naphthalenyloxypropenyl derivatives with HDAC inhibitory activity)

A significant area of derivatization involves the development of naphthalenyloxypropenyl derivatives that exhibit inhibitory activity against histone deacetylase (HDAC). google.com HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins. nih.gov This can result in the modulation of gene expression, causing growth arrest, differentiation, and/or apoptosis in transformed cells. nih.gov

Novel naphthalenyloxypropenyl derivatives have been designed and synthesized with the aim of effectively suppressing cancer cell proliferation by inhibiting HDAC enzyme activity. google.com These compounds are part of a broader class of hydroxamic acid-based hybrid polar compounds that are known to be potent inducers of differentiation and can selectively inhibit tumor cell growth at concentrations that have minimal toxicity to normal cells. google.comnih.gov The development of these derivatives represents a targeted approach to cancer therapy, leveraging the structural scaffold of naphthalene. google.com

Metal Complexation Studies

The ability of derivatives of this compound to form complexes with metal ions is an area of significant chemical interest. While direct complexation studies with the nitrile itself are not extensively documented, the corresponding carboxylic acid, 2-(naphthalen-1-yloxy)acetic acid, and other naphthalene-based acetic acids serve as excellent ligands for a variety of metal ions. mdpi.com The nitrile can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in complexation.

Furthermore, complexation studies of various ligands in acetonitrile, the solvent from which the parent compound gets its name, provide insights into the potential behavior of naphthalenyloxy derivatives. For instance, the complexation of metal ions such as alkali metals (Li+, Na+, K+), alkaline earth metals (Mg2+, Ca2+), and transition metals (Ag+, Fe3+, Hg2+) has been investigated using spectrophotometric methods. semanticscholar.orgulakbim.gov.tr These studies often show that the complexation process leads to significant changes in the spectroscopic properties of the ligand, such as shifts in emission spectra and fluorescence quenching. semanticscholar.orgulakbim.gov.tr The presence of the naphthalene moiety can contribute to these photophysical changes upon metal binding. The stability of such complexes in acetonitrile varies depending on the metal ion. sci-hub.se

Spectroscopic Characterization Methodologies in Research

Infrared (FT-IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 2-(Naphthalen-1-yloxy)acetonitrile displays characteristic absorption bands that confirm the presence of its key structural components: the naphthalene (B1677914) ring, the ether linkage, and the nitrile group.

The analysis of the spectrum reveals distinct vibrational modes:

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the naphthalene ring system.

Nitrile (C≡N) Stretching: A sharp and strong absorption band is expected in the region of 2250-2260 cm⁻¹, which is a definitive indicator of the nitrile functional group. nist.govillinois.eduarxiv.org

Aromatic C=C Stretching: Multiple bands of varying intensity in the 1450-1650 cm⁻¹ range correspond to the C=C bond stretching vibrations within the aromatic naphthalene core.

Methylene (B1212753) (CH₂) Bending: The scissoring or bending vibration of the methylene (-CH₂) group is typically observed around 1440-1450 cm⁻¹. illinois.eduyoutube.com

Aryl-Alkyl Ether (C-O-C) Stretching: The ether linkage produces strong, characteristic bands. The asymmetric C-O-C stretching vibration gives rise to a significant absorption peak around 1200-1250 cm⁻¹, while the symmetric stretch is found near 1020-1075 cm⁻¹.

C-H Out-of-Plane Bending: The region between 700 and 900 cm⁻¹ contains bands from the out-of-plane bending of the aromatic C-H bonds. The specific pattern of these bands is highly diagnostic of the substitution pattern on the naphthalene ring. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Naphthalene Ring | > 3000 | Medium-Weak |

| Nitrile Stretch | -C≡N | 2250 - 2260 | Strong, Sharp |

| Aromatic C=C Stretch | Naphthalene Ring | 1450 - 1650 | Medium-Strong |

| Methylene Bend | -CH₂- | ~1440 - 1450 | Medium |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | ~1200 - 1250 | Strong |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | ~1020 - 1075 | Medium |

| Aromatic C-H Out-of-Plane Bend | Naphthalene Ring | 700 - 900 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through ¹H NMR and ¹³C NMR, the chemical environment of each proton and carbon atom can be determined, providing definitive structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show two main sets of signals.

Methylene Protons (-O-CH₂-CN): The two protons of the methylene group are chemically equivalent and are deshielded by the adjacent electronegative oxygen atom and the electron-withdrawing nitrile group. oregonstate.edu This results in a singlet (as there are no adjacent protons to couple with) appearing at a downfield chemical shift, predicted to be in the range of δ 4.8-5.2 ppm .

Aromatic Protons (Naphthyl group): The seven protons on the naphthalene ring are not equivalent and would produce a complex series of multiplets in the aromatic region, typically between δ 7.3-8.2 ppm . The specific chemical shifts are influenced by the electronic effect of the ether oxygen and the anisotropic effects of the fused ring system. Protons in positions ortho and peri to the substituent (e.g., H-2 and H-8) would exhibit distinct shifts compared to those on the unsubstituted ring. nih.govreddit.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -O-CH₂ -CN | 4.8 - 5.2 | Singlet (s) | 2H |

| Naphthyl-H | 7.3 - 8.2 | Multiplet (m) | 7H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, twelve distinct signals are expected.

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in a characteristic window of δ 115-120 ppm . oregonstate.educhemicalbook.com

Aromatic Carbons: Ten signals are expected for the ten carbons of the naphthalene ring. The carbon atom directly attached to the ether oxygen (C-1) is significantly deshielded and would appear far downfield, around δ 150-160 ppm . The other nine aromatic carbons, including four quaternary carbons, would resonate in the range of δ 110-140 ppm . nih.gov

Methylene Carbon (-O-CH₂-CN): The methylene carbon, being attached to an oxygen atom, is found in the δ 50-60 ppm region.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Naphthyl-C -O (C1) | 150 - 160 |

| Naphthyl Quaternary C 's (C4a, C8a) | 120 - 140 |

| Naphthyl C H's | 110 - 130 |

| -C ≡N | 115 - 120 |

| -O-C H₂-CN | 50 - 60 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. For this compound (C₁₂H₉NO), the calculated exact molecular weight is approximately 183.21 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺·) would be observed at an m/z (mass-to-charge ratio) of 183. The fragmentation of this ion would provide evidence for the compound's structure. Key fragmentation pathways include:

Cleavage of the ether bond: The most likely fragmentation involves the cleavage of the bonds adjacent to the ether oxygen.

Loss of a cyanomethyl radical (·CH₂CN) would result in a highly stable naphthyloxy cation at m/z 143 . This is often a prominent peak.

Cleavage of the C-O bond can lead to the formation of a naphthyl cation (C₁₀H₇⁺) at m/z 127 .

Fragmentation of the Naphthalene Ring: The naphthyl cation itself can undergo further fragmentation, such as the loss of acetylene (B1199291) (C₂H₂), leading to a fragment ion at m/z 101 . libretexts.orgresearchgate.net

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 183 | [C₁₂H₉NO]⁺· | Molecular Ion (M⁺·) |

| 143 | [C₁₀H₇O]⁺ | M⁺· - ·CH₂CN |

| 127 | [C₁₀H₇]⁺ | M⁺· - ·OCH₂CN |

| 101 | [C₈H₅]⁺ | [C₁₀H₇]⁺ - C₂H₂ |

X-ray Crystallography for Solid-State Structure Determination and Polymorphism

Furthermore, X-ray crystallography is essential for identifying and characterizing polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties.

While specific crystallographic data for this compound is not available in the surveyed literature, an analysis of a suitable single crystal would yield this detailed structural information. For illustrative purposes, the crystallographic data for a related naphthalene derivative, 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione, which was found to crystallize as two different polymorphs (monoclinic and triclinic) depending on the solvent, demonstrates the type of information obtained. nih.govresearchgate.net

Table 5: Illustrative X-ray Crystallography Data (Example from a related Naphthalene Derivative)

| Parameter | Example Data (Monoclinic form of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione nih.gov) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0911 (7) |

| b (Å) | 4.8021 (3) |

| c (Å) | 20.8939 (15) |

| β (°) | 91.174 (7) |

| Volume (ų) | 1012.27 (12) |

| Z (molecules/unit cell) | 4 |

Note: This data is for an illustrative example compound and does not represent this compound.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient research data to generate an article on the biological and pharmacological potential of the chemical compound this compound based on the specific outline provided.

Extensive and targeted searches for preclinical research pertaining to the antimicrobial, antifungal, antimalarial, trypanocidal, and cytotoxic activities of this compound did not yield any specific studies or data sets. The search included queries using the compound's systematic name, synonyms, and its CAS number (6649-16-7).

While research exists for broader categories of naphthalene derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this related but scientifically distinct information. The requested detailed analysis of its activity against specific bacterial and fungal strains, as well as its effects on Plasmodium falciparum, Trypanosoma species, and human cancer cell lines like HEPG-2, could not be fulfilled due to the absence of dedicated studies on this particular compound in the public domain.

Therefore, the generation of a scientifically accurate article adhering to the user's detailed outline is not possible at this time.

Biological Activity and Pharmacological Potential Preclinical Research

Enzyme Inhibition Profiling

Enzyme inhibition is a crucial area of drug discovery, where the aim is to find molecules that can selectively block the action of specific enzymes involved in disease processes. The following sections detail the available research on the inhibitory effects of 2-(Naphthalen-1-yloxy)acetonitrile on particular enzymes.

Fatty Acid Biosynthesis (FAS II) Enzyme Inhibition (e.g., TgENR)

The type II fatty acid synthase (FAS II) pathway is essential for many pathogens, making its enzymes attractive targets for antimicrobial drug development. One key enzyme in this pathway is enoyl-acyl carrier protein reductase (ENR), such as TgENR in Toxoplasma gondii.

Currently, there is no publicly available scientific literature that specifically documents the investigation of this compound as an inhibitor of fatty acid biosynthesis enzymes, including TgENR. While other compounds have been identified as inhibitors of this pathway, the activity of this compound in this context remains uncharacterized.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression and are significant targets in cancer therapy and other diseases. ekb.egnih.gov HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. ekb.eg

A review of the existing scientific literature reveals no direct studies on the inhibitory activity of this compound against any class of histone deacetylases. While numerous compounds, including some with complex aromatic structures, have been evaluated as HDAC inhibitors, the potential for this compound to act in this capacity has not been reported. nih.gov

Receptor Binding and Modulation Studies

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. The following subsections summarize the known receptor binding and modulation activities of this compound.

Neuronal Nicotinic Acetylcholine (B1216132) Receptor Interactions

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely expressed in the central nervous system and are involved in various cognitive functions. lookchem.com They are important targets for a range of neurological and psychiatric disorders.

There are no available research findings that describe the interaction of this compound with neuronal nicotinic acetylcholine receptors. The affinity and potential modulatory effects of this specific compound on any nAChR subtype have not been documented in the scientific literature.

Serotonin (B10506) 5-HT1A Receptor Modulatory Activity

The serotonin 5-HT1A receptor is a subtype of serotonin receptor that is implicated in the modulation of mood and anxiety, making it a key target for antidepressant and anxiolytic drugs. google.com

Specific studies detailing the modulatory activity of this compound at the serotonin 5-HT1A receptor are not present in the current body of scientific literature. While the naphthalene (B1677914) moiety is found in some ligands targeting serotonin receptors, the specific contribution and activity of the this compound structure at the 5-HT1A receptor have not been elucidated. nih.gov

Antioxidant Properties and Reactive Oxygen Species Scavenging

The naphthalene scaffold is a structural motif present in many compounds investigated for their antioxidant potential. researchgate.net The antioxidant activity of naphthalene derivatives is significantly influenced by the nature and position of their substituents on the aromatic rings. torvergata.it Research into dihydroxynaphthalenes (DHNs), for instance, has shown that the positioning of hydroxyl groups is a key determinant of antioxidant efficacy. torvergata.it Studies combining experimental assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) with theoretical calculations have revealed that an α-substitution pattern generally confers higher antioxidant power than a β-substitution pattern. torvergata.it

While the broader class of naphthalene-based compounds has been a subject of antioxidant research, specific preclinical studies detailing the intrinsic antioxidant or reactive oxygen species (ROS) scavenging properties of this compound are not extensively documented in the available literature. The mechanisms by which antioxidants exert their effects are varied, often categorized into hydrogen atom transfer (HAT) and electron transfer (ET) pathways. tamu.edu Assays like the oxygen radical absorbance capacity (ORAC) are used to measure HAT-based activity, while others like the Trolox equivalence antioxidant capacity (TEAC) and DPPH assays measure ET-based potential. tamu.edu

The potential for a compound to act as an antioxidant is critical, as oxidative stress from ROS is implicated in the pathology of numerous diseases. aloki.hu ROS, such as superoxide (B77818) anion radicals, hydrogen peroxide, and hydroxyl radicals, are generated through various biological processes. nih.gov The ability of a substance to scavenge these species or chelate metal ions involved in their formation is a key indicator of its antioxidant capacity. researchgate.netaloki.hu Given that derivatives of the naphthalene ring system have shown notable antioxidant activity, further investigation into this compound is warranted to characterize its specific profile in this regard. torvergata.it

Exploration of Other Preclinical Pharmacological Activities (e.g., Anti-inflammatory, Anti-neurodegenerative)

Beyond potential antioxidant effects, derivatives of the 2-(naphthalen-1-yloxy) scaffold have been explored for other significant pharmacological activities in preclinical models, notably for their anti-inflammatory and anti-neurodegenerative potential.

Anti-inflammatory Activity:

Inflammation is a complex biological response implicated in a wide range of diseases. nih.govresearchgate.net Several studies have highlighted the anti-inflammatory potential of various naphthalene derivatives. nih.govresearchgate.netekb.eg A pertinent example involves metal complexes of a direct derivative of the core structure. New copper(II) and zinc(II) complexes of 2-(naphthalen-1-yloxy)-N'-(1-(pyridin-2-yl)ethylidene)acetohydrazide were synthesized and evaluated for their anti-inflammatory effects in a rat model of collagen adjuvant arthritis. nih.gov The study reported that these complexes exhibited significant anti-inflammatory and analgesic activity when compared to piroxicam, a standard non-steroidal anti-inflammatory drug (NSAID). nih.gov This suggests that the 2-(naphthalen-1-yloxy) moiety can serve as a valuable pharmacophore for designing novel anti-inflammatory agents.

| Compound Derivative | Preclinical Model | Observed Activity | Reference Drug |

|---|---|---|---|

| Cu(II) and Zn(II) complexes of 2-(naphthalen-1-yloxy)-N'-(1-(pyridin-2-yl)ethylidene)acetohydrazide | Rat model of collagen adjuvant arthritis | Significant anti-inflammatory and analgesic effect | Piroxicam |

Anti-neurodegenerative Activity:

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent a significant health challenge, and their pathologies are often linked to oxidative stress and chronic inflammation. nih.govnih.govnih.gov Consequently, compounds with antioxidant and anti-inflammatory properties are considered promising candidates for neuroprotective therapies. nih.govnih.gov

Preclinical research has pointed towards the potential of naphthalene-based structures in this area. Specifically, novel derivatives of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide were synthesized and evaluated for their efficacy against Parkinson's disease. ekb.eg The findings indicated that certain compounds in this series exhibited potent anti-parkinsonian activity, highlighting the therapeutic potential of the 2-(naphthalen-1-yl)acetamide scaffold in the context of neurodegeneration. ekb.eg While this is not the exact compound, the structural similarity underscores the potential of this compound as a candidate for further investigation in neurodegenerative disease models. ekb.egfrontiersin.org

| Compound Derivative | Indication | Observed Activity |

|---|---|---|

| 2-(Naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives | Parkinson's Disease | Potent anti-parkinsonian activity |

Structure Activity Relationship Sar Studies of 2 Naphthalen 1 Yloxy Acetonitrile Analogs

Influence of Substituent Variation on the Naphthalene (B1677914) Ring on Biological Efficacy

The naphthalene ring is a primary site for modification to explore its effect on biological efficacy. The position, number, and electronic properties of substituents can dramatically alter a compound's activity.

Studies on related aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels show that the eastern ring, analogous to the naphthalene ring, is quite tolerant to various functional group modifications. For instance, replacing a fluorine atom with chlorine or a trifluoromethyl group at the 4-position of the aryl ring improved potency. mdpi.com Specifically, 4-chloro and 4-trifluoromethyl analogs were more potent than the parent compound. mdpi.com Conversely, methyl and methoxy (B1213986) substitutions did not lead to improved potency. mdpi.com The introduction of a more polar cyano group was also well-tolerated, particularly at the 2- and 4-positions. mdpi.com

In a series of naphthalene-chalcone hybrids, it was observed that connecting the scaffold to the second position of the naphthalene ring resulted in higher activity compared to substitution at the first position. nih.gov Furthermore, research on naphthoquinone derivatives has shown that the introduction of an amino group onto the ring system positively contributes to cytotoxic activity against various cancer cell lines. nih.gov In other studies focusing on anti-inflammatory naphthalene derivatives, the esterification of a naphthol moiety was found to enhance antioxidant activity. researchgate.net

| Compound | Substituent | Position | Relative Potency Improvement |

|---|---|---|---|

| Analog 1 | -Cl | 4 | Yes |

| Analog 2 | -CF3 | 4 | Yes |

| Analog 3 | -CH3 | 2, 3, or 4 | No |

| Analog 4 | -OCH3 | 2, 3, or 4 | No |

| Analog 5 | -CN | 4 | Yes |

| Analog 6 | -F | 3 or 4 | Tolerated with slight potency reduction |

Effects of Modifications to the Acetonitrile (B52724) Side Chain on Activity and Selectivity

The acetonitrile side chain is another critical component for modification. Its functional group is a key determinant of the molecule's interaction with biological targets.

While direct modification studies on the -CH2CN group of 2-(naphthalen-1-yloxy)acetonitrile are not extensively documented in the provided context, research on related structures provides valuable insights. In the development of anticancer agents based on a 1,2-naphthoquinone (B1664529) scaffold, replacing the side chain with thiosemicarbazone or semicarbazone moieties resulted in compounds with significant cytotoxic activity against several human cancer cell lines. nih.gov The IC₅₀ values for these derivatives were in the low micromolar range, indicating potent activity. nih.gov This demonstrates that a complete replacement of the functional group can be a successful strategy for enhancing a specific biological effect.

This suggests that the acetonitrile group in this compound is not immutable. Its replacement with other hydrogen-bonding moieties like amides, carboxylic acids, or more complex heterocycles could lead to analogs with different or improved biological activity profiles. The optimal side chain would depend on the specific target's binding site architecture.

Role of Linker and Bridging Groups in Receptor and Enzyme Interactions

The ether oxygen in this compound acts as a linker, connecting the aromatic naphthalene system to the functional acetonitrile side chain. The nature of this linker is crucial for maintaining the correct orientation and distance between the two ends of the molecule, which is essential for effective binding to a receptor or enzyme.

In studies of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase (TgENR), the ether linker was a key focus. nih.gov While these compounds, such as triclosan, are potent inhibitors, modifications are sought to improve physicochemical properties. nih.gov One study explicitly aimed to investigate the role of the oxygen atom in the ether linker, confirming its importance in the molecule's activity. nih.gov Furthermore, when the naphthalene ring in an analog was replaced by a quinoline (B57606) ring to improve solubility, a decrease in enzyme-inhibiting activity was observed. nih.gov This highlights the delicate electronic and conformational balance between the aromatic system and the linker oxygen that is necessary for optimal biological function.

The linker's flexibility, bond angle, and electronic properties (e.g., hydrogen bond accepting capability) are defining features. Replacing the ether oxygen with a thioether (-S-), an amine (-NH-), or a methylene (B1212753) (-CH2-) group would alter these properties and likely have a significant impact on the molecule's biological activity by changing its binding mode and affinity for its target.

Stereochemical Considerations in Biological Activity

Stereochemistry can play a pivotal role in the biological activity of a drug molecule. While this compound itself is achiral, the introduction of a substituent on the methylene carbon of the side chain (e.g., forming an aryloxyproprio nitrile) would create a chiral center. In such cases, the different enantiomers (R and S forms) can exhibit vastly different biological activities.

A clear illustration of this principle is found in a series of indolin-2-yl imidazolines, which are α2-adrenergic agents. nih.gov Within this series, the stereochemical arrangement of substituents dramatically dictates the compound's function. The cis-1,3-dimethylindolin-2-yl imidazoline (B1206853) isomer acts as a potent α2-adrenergic agonist, with a potency equal to the well-known drug clonidine. nih.gov In stark contrast, the trans-1,3-dimethylindolin-2-yl imidazoline isomer behaves as a moderately potent α2-adrenergic antagonist. nih.gov

Applications As Synthetic Intermediates and Advanced Scaffold Design

Building Blocks for the Synthesis of Diverse Organic Molecules

The chemical reactivity of 2-(Naphthalen-1-yloxy)acetonitrile, particularly its nitrile (C≡N) group, allows it to serve as a versatile starting point for the synthesis of a wide array of more complex organic structures. The nitrile functionality is a key precursor for several important chemical transformations, most notably for the construction of nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and other biologically active compounds.

A primary application of organonitriles like this compound is in the synthesis of tetrazoles. The [3+2] cycloaddition reaction between a nitrile and an azide (B81097), typically sodium azide (NaN₃), is a well-established and efficient method for forming the 5-substituted 1H-tetrazole ring system. organic-chemistry.orgnih.govrsc.orgresearchgate.net This reaction can be promoted by various catalysts, including metal complexes such as those containing cobalt(II) or palladium nanoparticles. nih.govrsc.org The resulting tetrazole moiety, featuring the naphthalen-1-yloxymethyl group at the 5-position, is considered a bioisostere of a carboxylic acid, offering similar physicochemical properties with improved metabolic stability and bioavailability in potential drug candidates.

Similarly, the nitrile group can be utilized to construct triazole rings, another class of heterocycles with significant pharmacological applications. frontiersin.orgfrontiersin.org Synthetic strategies to form triazoles from nitriles often involve multi-step sequences or one-pot reactions with various nitrogen-containing reagents. researchgate.netnih.gov For instance, certain methods allow for the reaction of nitriles with reagents like hydroxylamine (B1172632) and a second nitrile source in the presence of a copper catalyst to form disubstituted 1,2,4-triazoles. frontiersin.org The resulting (naphthalen-1-yloxymethyl)-substituted triazoles would be valuable scaffolds for further chemical elaboration.

The versatility of this compound also extends to other cyclization reactions. The acetonitrile (B52724) moiety can be activated under specific conditions to act as a two-carbon unit in [2+2] cyclization reactions, leading to the formation of four-membered rings like cyclobutenones or cyclobuteneimines. researchgate.net Furthermore, the naphthalene (B1677914) ring itself can participate in electrophilic cyclization reactions, allowing for the construction of additional fused ring systems. nih.govnih.gov

Table 1: Potential Heterocyclic Syntheses Starting from this compound

| Starting Material | Reagent(s) | Product Class | Significance of Product |

| This compound | Sodium Azide (NaN₃) | 5-((Naphthalen-1-yloxy)methyl)-1H-tetrazole | Important heterocyclic core in medicinal chemistry; bioisostere of carboxylic acids. organic-chemistry.orgresearchgate.net |

| This compound | Various, e.g., via multi-component reactions | (Naphthalen-1-yloxymethyl)-substituted Triazoles | Core structures in numerous antifungal and other therapeutic agents. frontiersin.orgfrontiersin.org |

| This compound | Alkynes, Triflic Anhydride | Substituted Cyclobutenes | Access to four-membered ring systems for further synthetic transformations. researchgate.net |

Rational Design of Novel Naphthyloxy Scaffolds for Targeted Drug Discovery

The naphthyloxy scaffold, characterized by the naphthalene ring linked via an oxygen atom, is a privileged structure in medicinal chemistry. Its rigid, planar, and lipophilic nature provides a robust platform for the spatial orientation of functional groups, enabling precise interactions with biological targets such as enzymes and receptors. nih.gov The rational design of drugs often leverages such scaffolds to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives based on the naphthyloxy moiety have been successfully developed as potent ligands for G-protein coupled receptors (GPCRs), a major class of drug targets. nih.govnih.gov For example, a series of 1- and 2-naphthyloxy derivatives have been synthesized and evaluated as high-affinity ligands for the histamine (B1213489) H₃ receptor, a target for neurological and inflammatory disorders. nih.gov In these studies, the length of the alkyl chain connecting the naphthyloxy group to a terminal amine was systematically varied to probe the optimal geometry for receptor binding. The most potent ligands from these studies demonstrated high affinity and antagonist behavior both in vitro and in vivo, highlighting the value of the naphthyloxy scaffold in designing selective GPCR modulators. nih.gov

The naphthyloxy core is also a valuable component in the design of enzyme inhibitors. The naphthalene ring can engage in hydrophobic and π-stacking interactions within the active site of an enzyme, while the ether linkage and the side chain can be modified to interact with specific amino acid residues. For instance, naphthalene derivatives have been investigated as inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B), a target for diabetes. nih.gov Docking studies have shown that the naphthalene moiety can fit into hydrophobic pockets of the enzyme, while attached functional groups form hydrogen bonds that stabilize the enzyme-inhibitor complex. nih.gov

The design of novel 4-substituted 2-naphthamide (B1196476) derivatives as inhibitors of the AcrB efflux pump in bacteria further illustrates the utility of this scaffold. nih.gov By modifying the substituents on the naphthalene ring, researchers were able to enhance the potency of these compounds as efflux pump inhibitors, thereby restoring the efficacy of existing antibiotics against resistant bacterial strains. nih.gov

Table 2: Examples of Naphthyloxy Scaffolds in Targeted Drug Discovery

| Scaffold Derivative Class | Biological Target | Therapeutic Area | Key Findings |

| Naphthyloxyalkylamines | Histamine H₃ Receptor (GPCR) | Neurological Disorders, Epilepsy | High-affinity antagonists; activity dependent on alkyl chain length and terminal amine. nih.gov |

| Naphthamide Derivatives | AcrB Efflux Pump | Infectious Diseases (Antibiotic Resistance) | Potentiation of antibiotic action by inhibiting bacterial efflux. nih.gov |

| Naphthalene Glycosides | Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes | Inhibition of the enzyme through interactions with the active site. nih.gov |

Potential Contributions to Materials Science and Other Chemical Disciplines

Beyond its biomedical applications, the unique electronic and photophysical properties of the naphthalene nucleus suggest that this compound and its derivatives have significant potential in materials science. Naphthalene-based compounds are known for their strong fluorescence, high quantum yields, and excellent photostability, making them ideal candidates for the development of functional organic materials. nih.gov

One of the most promising areas of application is in the field of fluorescent probes and sensors. The fluorescence of naphthalene derivatives is often sensitive to the local environment, allowing for the design of probes that can detect specific ions, molecules, or changes in properties like pH. nih.govnih.gov For example, naphthol-based fluorescent sensors have been successfully used for the detection and bioimaging of aluminum ions. scispace.com Similarly, naphthoxazole derivatives have been synthesized and shown to act as fluorescent probes for DNA, with their emission intensity increasing upon binding to the biomolecule. scielo.br The this compound structure could be elaborated into similar sensor molecules, where the nitrile group provides a convenient handle for further functionalization.

The rigid, planar structure of the naphthalene ring is also a key feature in the design of liquid crystals. wikipedia.org Molecules that exhibit liquid crystalline phases typically possess an anisotropic, rod-like shape, a characteristic that can be achieved by incorporating moieties like naphthalene. colorado.edunih.gov By attaching appropriate side chains to the naphthyloxy scaffold, it is conceivable to synthesize new materials with specific mesophase behaviors for applications in displays and other optical technologies.

Furthermore, the electronic properties of naphthalene derivatives make them suitable for use in organic electronics. Unsymmetrical dyes containing a naphthyl unit connected to an electron-acceptor moiety have been synthesized and investigated for their potential use as electron-acceptor materials in organic photovoltaics (OPVs). ed.ac.uk The modular nature of this compound would allow for the systematic modification of its structure to tune its electronic energy levels for optimal performance in such devices.

Table 3: Potential Applications of Naphthyloxy-Based Compounds in Materials Science

| Application Area | Relevant Property | Example of Naphthyl-based Material | Potential Role of this compound |

| Fluorescent Probes | High Quantum Yield, Environmental Sensitivity | Naphthalene-benzoindole conjugates for pH sensing. nih.gov | A core structure for building novel fluorescent sensors for ions or biomolecules. |

| Bioimaging | Fluorescence, Biocompatibility | Naphthol-based sensors for Al³⁺ imaging in cells. scispace.com | A precursor for biocompatible probes for cellular imaging. |

| Liquid Crystals | Molecular Anisotropy | Cinnamic acid derivatives with nematic and smectic phases. nih.gov | A building block for new calamitic liquid crystal molecules. |

| Organic Electronics | Tunable Electronic Energy Levels | Naphthyl derivatives functionalized with electron acceptors for OPVs. ed.ac.uk | A scaffold for synthesizing new materials for organic electronic devices. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Naphthalen-1-yloxy)acetonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition between nitro compounds and alkynes. Key parameters include solvent selection (e.g., DMF or acetonitrile), temperature (60–80°C), and catalyst (e.g., CuI). Post-synthesis, purification via column chromatography and characterization using IR spectroscopy (to confirm nitrile and ether groups) and NMR (to resolve aromatic and triazole proton signals) are critical. HRMS validates molecular weight consistency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- IR Spectroscopy : Identify absorption bands for nitrile (~2240 cm⁻¹) and ether (~1250 cm⁻¹) groups.

- ¹H/¹³C NMR : Analyze aromatic protons (δ 6.8–8.5 ppm) and methylene groups adjacent to the ether (δ 4.5–5.0 ppm).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error tolerance.

Cross-referencing with computational predictions (e.g., DFT) enhances reliability .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is essential. For example, simulated XRD patterns derived from SCXRD data can resolve discrepancies in NMR assignments, such as distinguishing between regioisomers. Hydrogen bonding networks (e.g., O–H⋯N interactions) and torsion angles in the naphthalene moiety provide structural validation .

Q. What strategies are employed to design this compound derivatives for TRPM4 inhibition in prostate cancer?

- Methodological Answer :

- Structural Modification : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring to enhance binding affinity.

- Biological Assays : Use prostate cancer cell lines (e.g., PC-3) for cytotoxicity (MTT assay) and apoptosis (flow cytometry) studies.

- Molecular Docking : Simulate interactions with TRPM4 channels (e.g., AutoDock Vina) to prioritize derivatives with optimal binding energies.

Derivatives like 6k (chlorophenyl variant) show enhanced anti-proliferative activity .

Q. How can researchers address discrepancies between computational models and experimental data for this compound?

- Methodological Answer :

- Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with SCXRD-derived bond lengths/angles.

- Solvent Effects : Use polarizable continuum models (PCM) in computational studies to account for solvent-induced shifts in NMR or UV-Vis spectra.

- Dynamic Processes : Apply molecular dynamics (MD) simulations to assess conformational flexibility in solution, explaining deviations in NOESY/ROESY data .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR vs. HRMS) for this compound be resolved?

- Methodological Answer :

- Multi-Technique Cross-Validation : Reconcile HRMS ([M+H]⁺ = 224.0945) with elemental analysis (C, H, N %).

- Decoupling Experiments : Use 2D NMR (HSQC, HMBC) to assign ambiguous proton signals (e.g., overlapping aromatic peaks).

- Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments in crowded spectral regions .

Tables for Key Data

| Property | Technique | Key Observations | Reference |

|---|---|---|---|

| Nitrile Group Confirmation | IR Spectroscopy | Peak at 2240 cm⁻¹ | |

| Aromatic Proton Shifts | ¹H NMR | δ 6.8–8.5 ppm (naphthalene and triazole protons) | |

| Molecular Weight Validation | HRMS | [M+H]⁺ = 224.0945 (calc. 224.0948) | |

| TRPM4 Inhibition IC₅₀ | MTT Assay (PC-3) | 6k: IC₅₀ = 12.3 μM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.